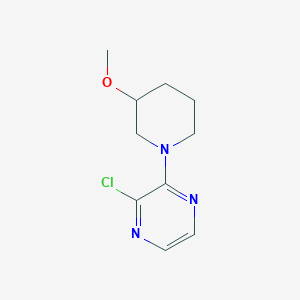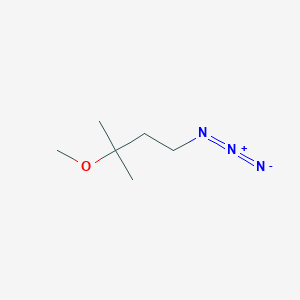![molecular formula C11H8FN3O3 B1474290 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1710195-20-2](/img/structure/B1474290.png)
1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their versatile chemical properties and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions like Suzuki cross-coupling reactions .
Molecular Structure Analysis
The compound likely contains a triazole ring attached to a carboxylic acid group and a 2-fluorophenyl-2-oxoethyl group .
Chemical Reactions Analysis
The compound, due to its fluorophenyl and triazole groups, might be involved in various chemical reactions. For instance, fluorophenyl groups are known to participate in Suzuki cross-coupling reactions .
Aplicaciones Científicas De Investigación
Photophysical Properties and Application Prospects
The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids, a family closely related to the chemical , has demonstrated potential in expanding the highly active fluorophore group of small molecular heterocycles. These compounds exhibit bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their photophysical and physicochemical properties indicate sensitivity to structural changes and the microenvironment, leading to significant variations in quantum yield. Some of these compounds have shown aggregation-induced emission enhancement (AIEE) behavior, suggesting applications as pH sensors for monitoring and controlling pH in biological research due to their reversible behavior between acid and alkaline pH values and low toxicity (Safronov et al., 2020).
π-hole Tetrel Bonding Interactions
Research on ethyl 2-triazolyl-2-oxoacetate derivatives, including a chemical structure similar to the compound of interest, highlighted the relevance of π-hole tetrel bonding interactions. These interactions, critical in the self-assembly of molecules, have been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms in molecules. This study contributes to understanding the influence of substituents on nucleophilic/electrophilic properties and interaction energy, which can be crucial for designing new materials and understanding molecular interactions (Ahmed et al., 2020).
Antimicrobial Applications
A derivative of 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid demonstrated unexpected ring closure leading to compounds with significant antimicrobial activity. This synthesis pathway, involving sulfuric acid, suggests potential applications in developing new antimicrobial agents. The produced compounds inhibited the growth of both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, highlighting their potential in medical and pharmaceutical research (Kariuki et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-8-4-2-1-3-7(8)10(16)6-15-5-9(11(17)18)13-14-15/h1-5H,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNMKMSRNDPPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




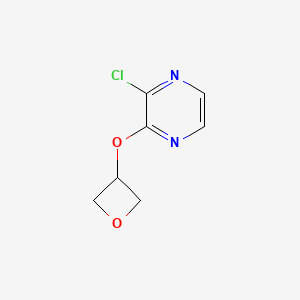
![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
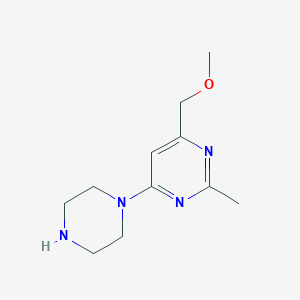
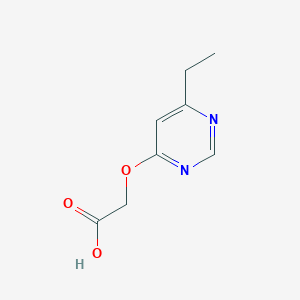
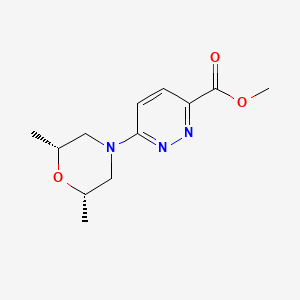

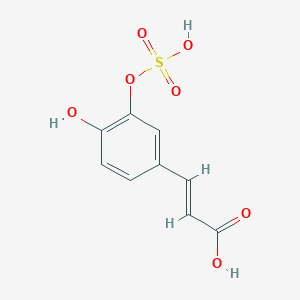
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)


